3,6-Dioxa-1,8-octanedithiol

Overview

Description

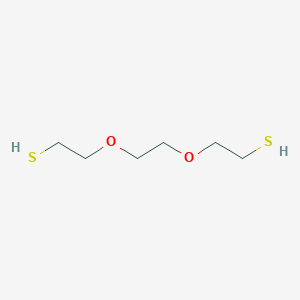

3,6-Dioxa-1,8-octanedithiol (CAS # 14970-87-7) is a dithiol compound characterized by a central 1,8-octane backbone with two ether oxygen atoms at the 3,6-positions and terminal thiol (-SH) groups. Its molecular structure (HO(CH₂CH₂O)₂(CH₂)₂SH) confers unique flexibility, solubility in polar solvents, and reactivity, making it valuable in polymer chemistry, peptide synthesis, and material science. Key applications include:

- Dynamic crosslinking in self-healing polyurethanes (e.g., WPU–Ag@S-0.50 with 98.69% self-healing efficiency) .

- Thiol-ene click chemistry for synthesizing biodegradable poly(ester-thioether)s and elastomers .

- Peptide deprotection in trifluoroacetic acid (TFA) cocktails, enabling efficient cleavage of silylated tags .

- Optical materials, where its derivatives exhibit red-shifted absorption and fluorescence due to intramolecular clusterization .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dioxa-1,8-octanedithiol can be synthesized through the reaction of ethylene glycol with thiourea followed by hydrolysis. The reaction typically involves the following steps:

Formation of Ethylene Glycol Dithiocarbamate: Ethylene glycol reacts with thiourea in the presence of a base such as sodium hydroxide to form ethylene glycol dithiocarbamate.

Hydrolysis: The dithiocarbamate is then hydrolyzed using hydrochloric acid to yield this compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further improve the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

3,6-Dioxa-1,8-octanedithiol undergoes various chemical reactions, including:

Oxidation: The thiol groups can be oxidized to form disulfides.

Reduction: The compound can be reduced to form the corresponding thiolates.

Substitution: The ether linkages can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as alkoxides and amines can react with the ether linkages under basic conditions.

Major Products

Disulfides: Formed through oxidation of thiol groups.

Thiols: Formed through reduction of disulfides.

Substituted Ethers: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Applications in Organic Synthesis

2.1 Peptide Synthesis

DODT is extensively used as a scavenger in peptide synthesis, particularly during the acidolytic cleavage of peptides. It helps in removing side products that may interfere with the desired peptide yield. However, it has been noted that DODT can also lead to alkylation by-products during this process .

Case Study: Acidolytic Cleavage of Peptides

- Objective : To evaluate the efficiency of DODT as a scavenger.

- Findings : While DODT improved yields, it also resulted in significant side reactions that produced unwanted alkylation products .

2.2 Synthesis of Conducting Polymers

DODT has been utilized in the synthesis of water-soluble conducting polymers. By activating its thiol groups with triethylamine, DODT can be incorporated into polymer matrices to enhance electrical conductivity and stability .

Table 1: Comparison of Conductivity in Polymers with DODT

| Polymer Type | Conductivity (S/cm) | Comments |

|---|---|---|

| Polymer A (without DODT) | 0.01 | Low conductivity |

| Polymer B (with DODT) | 0.15 | Enhanced conductivity |

Biochemical Applications

3.1 Redox Reactions and Cancer Research

DODT has been studied for its interactions with platinum(IV) anticancer drugs, serving as a model compound for thioredoxin active sites prevalent in cancer cells. The oxidation of DODT by these drugs demonstrates its potential role in cancer therapy by modulating redox states within cells .

Case Study: Interaction with Platinum(IV) Drugs

- Objective : To understand the kinetics of DODT oxidation by platinum(IV).

- Findings : The reaction kinetics were pH-dependent, with significant oxidation occurring at higher pH levels, indicating potential pathways for drug activation in therapeutic contexts .

Material Science Applications

DODT's unique chemical properties allow it to be incorporated into various materials for enhanced functionality. Its role as a cross-linking agent in polymer synthesis has led to the development of materials with improved mechanical properties.

4.1 Development of Redox-Active Polymers

DODT is integral to the synthesis of redox-active polymer films used in biofuel cells and sensors. These polymers exhibit mobile ions and electrons that facilitate electrical conduction necessary for bioelectronic applications .

Mechanism of Action

The mechanism of action of 3,6-Dioxa-1,8-octanedithiol involves its thiol groups, which can form disulfide bonds with other thiol-containing molecules. This property is particularly useful in cross-linking reactions, where the compound can link two or more molecules together, enhancing the mechanical and chemical properties of the resulting material .

Comparison with Similar Compounds

Comparison with Similar Dithiol Compounds

Structural and Functional Differences

Table 1: Structural and Reactivity Comparison of Selected Dithiols

Reactivity and Polymerization Performance

Radical Ring-Opening Redox Polymerization (R3P)

This compound undergoes R3P with triethylamine (TEA) and H₂O₂ to form high-molecular-weight polymers at a 1:2 molar ratio (DODT:TEA). Its ether-oxygen atoms facilitate aqueous-phase ionization, enabling green polymerization . In contrast, 1,4-butanedithiol lacks ether groups, limiting its solubility and reactivity in aqueous systems .

Thiol-Michael Polyaddition

In thiol-Michael reactions, this compound produces poly(ester-thioether)s with moderate molecular weights (Mn = 2.4–22.6 × 10³) but superior flexibility compared to rigid dithiols like 1,4-butanedithiol .

Mechanical Properties in Crosslinked Polymers

Table 2: Tensile Performance of Ethyl Cellulose (EC) Polymers with Different Crosslinkers

Optical Properties and Fluorescence

This compound derivatives exhibit unique optical behaviors:

Biological Activity

3,6-Dioxa-1,8-octanedithiol (DODT) is a compound of significant interest due to its unique chemical structure and diverse biological activities. This article explores its biological activity, including its role in organic synthesis, potential therapeutic applications, and interactions with biological systems.

Chemical Structure and Properties

This compound features a linear arrangement with two thiol groups (-SH) at either end of an octane chain, which contributes to its reactivity in various chemical reactions. The presence of these thiol groups allows DODT to participate in redox reactions and to act as a reducing agent in biochemical processes .

1. Role in Organic Synthesis

DODT serves as a versatile precursor in the synthesis of complex organic molecules. It has been utilized to synthesize various heterocyclic compounds, including bis(1,3,4-oxadiazoles) and bis(1,2,4-triazoles), demonstrating its utility in creating biologically relevant structures. The ability to functionalize the sulfur atoms in these derivatives further enhances their potential applications in medicinal chemistry.

2. Interactions with Thioredoxins

Research has shown that DODT can interact with thioredoxins, which are small redox proteins involved in cellular redox regulation. In a study exploring the oxidation of DODT by platinum(IV) anticancer drugs, it was found that DODT could be oxidized to form intramolecular disulfides. This reaction mimics the behavior of thioredoxin active sites and suggests that DODT may play a role in modulating redox states within cancer cells . The oxidation process involves multiple rate-determining steps that depend on the pH of the medium.

3. Alkylation Reactions

DODT has been employed as a scavenger during peptide cleavage processes. Its use has been associated with the formation of alkylation by-products when cleaving peptides containing methionine. Adjustments in cleavage conditions can mitigate these unwanted by-products, indicating that DODT's reactivity can be both beneficial and problematic depending on the context .

Case Study 1: Peptide Functionalization

In a study focused on peptide functionalization using DODT, researchers demonstrated its effectiveness in modifying polymeric materials for biomedical applications. The controlled functionalization allowed for enhanced interactions with biological systems, showcasing DODT's potential as a linker in drug delivery systems .

Case Study 2: Anticancer Applications

Another investigation highlighted DODT's role as a model compound for studying interactions with anticancer agents. The findings suggested that DODT could facilitate the delivery of platinum-based drugs to cancer cells by mimicking natural reductants present in biological systems . This property could be harnessed to improve the efficacy of existing chemotherapy treatments.

Summary of Findings

The biological activity of this compound is multifaceted:

| Property | Description |

|---|---|

| Chemical Structure | Linear dithiol with two thiol groups |

| Role in Synthesis | Precursor for heterocyclic compounds |

| Redox Activity | Interacts with thioredoxins; oxidized to form disulfides |

| Alkylation Reactions | Can form by-products during peptide cleavage |

| Biomedical Applications | Potential use as a linker for drug delivery systems |

Q & A

Basic Research Questions

Q. What are the critical factors to consider when synthesizing or purifying DODT to ensure thiol group integrity?

DODT’s thiol groups are prone to oxidation, requiring inert atmospheres (e.g., nitrogen/argon) during synthesis and storage. Purity assessment via GC or HPLC is essential, with ≥97% purity recommended for reproducible results. Stabilization with antioxidants (e.g., BHT) or storage at low temperatures (-20°C) under nitrogen can mitigate disulfide formation .

Q. How does the liquid state of DODT influence its handling in crosslinking reactions?

DODT’s low viscosity (liquid at room temperature) allows homogeneous mixing in polymer matrices. However, its air sensitivity necessitates syringe-based dispensing under inert conditions. Pre-dissolving DODT in anhydrous solvents (e.g., DMF, THF) improves reactivity in thiol-ene or thiol-Michael addition reactions .

Q. What analytical methods are most effective for characterizing DODT in complex mixtures?

- NMR : Proton NMR (δ ~1.5–2.7 ppm for -CH2-SH groups) confirms structure .

- Mass Spectrometry : ESI-MS or MALDI-TOF detects molecular ion peaks at m/z 182.30 (C6H14O2S2) .

- FTIR : S-H stretches (~2550 cm⁻¹) validate thiol functionality .

Advanced Research Questions

Q. How does DODT enhance self-healing efficiency in dynamic polymers compared to other dithiols?

DODT’s ethylene glycol backbone provides flexibility, enabling rapid disulfide reshuffling in Ag–thiolate-coordinated polymers. At 0.50 wt% Ag–DODT, self-healing efficiency reaches 98.69% due to synergistic effects of metal coordination and chain mobility. Optimization requires balancing DODT concentration (0.1–1.0 mol%) and curing time (12–24 hr) .

Q. What mechanistic insights explain DODT’s role in oxidizing Pt(IV) prodrugs?

DODT models thioredoxin’s Cys-X-X-Cys active site. Pt(IV) complexes (e.g., cis-[Pt(NH3)2Cl4]) oxidize DODT to an intramolecular disulfide via pH-dependent kinetics (rate constants increase 10³-fold from pH 3 to 9). Stopped-flow spectrophotometry reveals three parallel pathways: (i) direct Pt(IV)-thiolate attack, (ii) thiol deprotonation, and (iii) disulfide formation .

Q. Why does DODT underperform compared to 1,6-hexanedithiol in SERS-based biosensors?

DODT’s longer ethylene oxide spacer reduces electromagnetic field coupling between gold nanoparticles (GNPs). Shorter dithiols (e.g., 1,6-hexanedithiol) enable tighter GNP spacing, enhancing Raman signal intensity by ~40% at 1609 cm⁻¹. For DODT, increasing GNP density or using 50 nm particles partially mitigates this limitation .

Q. How can DODT optimize cleavage efficiency in Fmoc-based peptide synthesis?

DODT replaces malodorous scavengers (e.g., ethanedithiol) in TFA cleavage cocktails. A 92.5% TFA/2.5% DODT/2.5% TIS/2.5% H2O mixture achieves >95% peptide purity by reducing side reactions (e.g., tert-butylation). Post-cleavage, RP-HPLC with C18 columns and 0.1% TFA/acetonitrile gradients isolates target peptides .

Q. What design principles govern DODT’s use in green polymer chemistry via R3P (radical ring-opening redox polymerization)?

DODT’s dual thiols initiate R3P under UV light (365 nm), forming degradable poly(disulfide) networks. Key parameters include:

- Molar ratio : 1:1 DODT-to-monomer for controlled branching.

- Solvent-free conditions : Minimize chain transfer side reactions.

- Oxygen exclusion : Prevents premature disulfide formation .

Q. Methodological Considerations

- Crosslinking Optimization : For ethylene cellulose (EC) polymers, tensile strength peaks at 10–15 wt% DODT, with strain-to-failure >150%. Cure at 60–80°C for 6 hr .

- Kinetic Studies : Use phosphate buffers (pH 7–10) and stopped-flow systems to monitor DODT-Pt(IV) reactions. Pseudo-first-order conditions ([DODT] >> [Pt(IV)]) simplify rate analysis .

- Sensor Fabrication : Functionalize GNPs with DODT via 24 hr incubation in ethanol. Rinse thoroughly to remove unbound dithiols before Raman marker adsorption .

Properties

IUPAC Name |

2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2S2/c9-5-3-7-1-2-8-4-6-10/h9-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZMHWVFVZAHCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCS)OCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044588 | |

| Record name | 2,2'-[Ethane-1,2-diylbis(oxy)]diethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanethiol, 2,2'-[1,2-ethanediylbis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

14970-87-7, 68865-60-1 | |

| Record name | 2,2′-(Ethylenedioxy)diethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14970-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PEG dithiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68865-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylene glycol dimercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014970877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triglycol dimercaptan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanethiol, 2,2'-[1,2-ethanediylbis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-[Ethane-1,2-diylbis(oxy)]diethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[1,2-ethanediylbis(oxy)]bis(ethanethiol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLENE GLYCOL DIMERCAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83CA1M23NC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.